Tricosanoic Acid: A Comprehensive Technical Guide
Tricosanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of tricosanoic acid. It includes detailed experimental protocols for the determination of its key characteristics and explores its role in biological signaling pathways.
Physical and Chemical Properties
Tricosanoic acid, also known as tricosylic acid, is a saturated very-long-chain fatty acid with the chemical formula C₂₃H₄₆O₂.[1] It is a white, solid substance at room temperature.[2]
Quantitative Data
The following table summarizes the key quantitative physical and chemical properties of tricosanoic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₄₆O₂ | [1] |
| Molecular Weight | 354.6 g/mol | [3] |
| Melting Point | 77-79 °C | [4] |
| 78-81 °C | [5] | |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | ||
| Water | Practically insoluble (2.6e-05 g/L) | |
| Chloroform | Soluble (approx. 50 mg/ml) | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| DMSO | Soluble | |
| Acetone | Soluble | |
| Hexane (B92381) | Expected to be soluble | |
| pKa (Strongest Acidic) | 4.95 (Predicted) | [6] |
| logP | 9.39 (Predicted) | [6] |
Spectral Data
-
¹H NMR Spectra: The proton NMR spectrum of tricosanoic acid has been recorded in CDCl₃ at 600 MHz.[3]
-
¹³C NMR Spectra: The carbon-13 NMR spectrum has been recorded in CDCl₃ at 25.16 MHz, showing characteristic peaks for the carboxylic acid carbon and the aliphatic chain.[3]
-
Infrared (IR) Spectra: The transmission infrared spectrum of tricosanoic acid (in Nujol) is available and shows characteristic absorptions for a carboxylic acid.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of tricosanoic acid.
Determination of Melting Point
Objective: To determine the melting point range of tricosanoic acid using a capillary melting point apparatus.
Materials:
-
Tricosanoic acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the tricosanoic acid sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to quickly determine an approximate melting range.
-
Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting).
-
Allow the apparatus to cool.
-
Prepare a new capillary with the sample and repeat the measurement with a slower heating rate (1-2 °C per minute) as the temperature approaches the previously observed melting range to obtain a more accurate determination.[8]
-
Record the melting point range.
Determination of Solubility
Objective: To qualitatively assess the solubility of tricosanoic acid in various solvents.
Materials:
-
Tricosanoic acid
-
Test tubes
-
A selection of solvents (e.g., water, ethanol, chloroform, hexane)
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Add approximately 10-20 mg of tricosanoic acid to a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate the tubes by shaking or using a vortex mixer for 30-60 seconds.
-
Allow the tubes to stand and observe whether the solid has dissolved.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.[9] For a more quantitative assessment, a gravimetric method or spectrophotometry can be employed after reaching saturation.
Analysis by Gas Chromatography (GC)
Objective: To analyze the purity of tricosanoic acid and quantify it in a mixture through derivatization to its fatty acid methyl ester (FAME) followed by GC analysis.
Materials:
-
Tricosanoic acid sample
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Methanol with 1-2% (v/v) sulfuric acid (for esterification)
-
Hexane (or other suitable organic solvent)
-
Sodium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).[5]
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the tricosanoic acid sample and the internal standard into a reaction vial.
-
Add a known volume of methanolic sulfuric acid.
-
Seal the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours) to convert the fatty acid to its methyl ester.
-
Cool the vial to room temperature.
-
Add a known volume of hexane and saturated sodium chloride solution.
-
Vortex the mixture to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.[10][11]
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared FAME solution into the GC.
-
Run the analysis using a programmed temperature gradient to ensure good separation of the FAMEs.[5]
-
The FID will detect the eluting compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to tricosanoic acid methyl ester based on its retention time compared to a standard.
-
Calculate the purity or concentration of tricosanoic acid by comparing its peak area to that of the internal standard.
-
Signaling Pathways and Experimental Workflows
Tricosanoic acid, as a very-long-chain saturated fatty acid, has been identified as an endogenous agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40.[12] This receptor is involved in various physiological processes, including insulin (B600854) secretion and cognitive function.[7][13]
FFAR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of a fatty acid, such as tricosanoic acid, to the FFAR1 receptor.
Caption: FFAR1 signaling pathway activated by tricosanoic acid.
Experimental Workflow for Lipidomics Analysis
The following diagram outlines a typical workflow for the analysis of fatty acids like tricosanoic acid in biological samples using liquid chromatography-mass spectrometry (LC-MS).
Caption: A typical lipidomics workflow for fatty acid analysis.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with tricosanoic acid. The detailed information on its properties, analytical methods, and biological roles will be valuable for further research and application development.
References
- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricosanoic Acid | C23H46O2 | CID 17085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 5. aquaculture.ugent.be [aquaculture.ugent.be]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 8. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 9. byjus.com [byjus.com]
- 10. static.igem.org [static.igem.org]
- 11. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Association between serum tricosanoic acid and cognitive function in older adults: findings from the NHANES and GEO databases [frontiersin.org]
